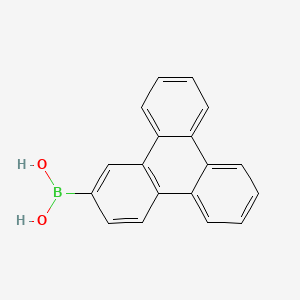
(5R)-Rosuvastatin Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R)-Rosuvastatin Methyl Ester is a chemical compound derived from Rosuvastatin, a widely used statin medication for lowering cholesterol levels. This compound is an ester derivative, which means it is formed by the reaction of an acid and an alcohol. Esters are known for their pleasant odors and are commonly found in nature, as well as in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-Rosuvastatin Methyl Ester typically involves the esterification of Rosuvastatin with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
Rosuvastatin+MethanolAcid Catalyst(5R)-Rosuvastatin Methyl Ester+Water
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and higher efficiency. The use of microreactor systems has also been explored for the direct introduction of ester groups into various organic compounds, providing a more sustainable and efficient process .
Analyse Chemischer Reaktionen
Types of Reactions
(5R)-Rosuvastatin Methyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to Rosuvastatin and methanol in the presence of water and an acid or base catalyst.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as zinc chloride or silica chloride in the presence of alcohols.
Reduction: Reducing agents like lithium aluminum hydride under anhydrous conditions.
Major Products Formed
Hydrolysis: Rosuvastatin and methanol.
Transesterification: Different esters depending on the alcohol used.
Reduction: Alcohol derivatives of Rosuvastatin.
Wissenschaftliche Forschungsanwendungen
(5R)-Rosuvastatin Methyl Ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and cholesterol metabolism.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of pharmaceuticals and as a reference compound in analytical chemistry
Wirkmechanismus
The mechanism of action of (5R)-Rosuvastatin Methyl Ester involves its conversion back to Rosuvastatin in the body. Rosuvastatin works by inhibiting the enzyme HMG-CoA reductase, which is responsible for the synthesis of cholesterol in the liver. This inhibition leads to a decrease in cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atorvastatin Methyl Ester: Another ester derivative of a statin medication.
Simvastatin Methyl Ester: Similar in structure and function to (5R)-Rosuvastatin Methyl Ester.
Pravastatin Methyl Ester: Another statin ester with similar cholesterol-lowering effects.
Uniqueness
This compound is unique due to its specific stereochemistry and its high potency in lowering cholesterol levels compared to other statins. Its ester form also allows for different pharmacokinetic properties, potentially offering advantages in drug delivery and metabolism .
Eigenschaften
CAS-Nummer |
1776088-23-3 |
|---|---|
Molekularformel |
C23H30FN3O6S |
Molekulargewicht |
495.566 |
IUPAC-Name |
methyl (E,3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C23H30FN3O6S/c1-14(2)21-19(11-10-17(28)12-18(29)13-20(30)33-4)22(15-6-8-16(24)9-7-15)26-23(25-21)27(3)34(5,31)32/h6-11,14,17-18,28-29H,12-13H2,1-5H3/b11-10+/t17-,18+/m0/s1 |
InChI-Schlüssel |
SUTPUCLJAVPJRS-WFJXPABVSA-N |
SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Synonyme |
(3R,5R,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic Acid Methyl Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[2-(2-Chloro-4-nitrophenyl)hydrazinylidene]-2-imino-4-methyl-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B592373.png)


![(3aS,7S)-7-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole](/img/structure/B592380.png)


